4-(Aminomethyl)-3-cyclopropoxypicolinic acid
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Overview
Description
4-(Aminomethyl)-3-cyclopropoxypicolinic acid is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a picolinic acid core substituted with an aminomethyl group at the 4-position and a cyclopropoxy group at the 3-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-cyclopropoxypicolinic acid typically involves multi-step organic reactions. One common synthetic route starts with the cyclopropylation of picolinic acid derivatives, followed by the introduction of the aminomethyl group through reductive amination. The reaction conditions often require the use of catalysts, such as palladium or platinum, and specific reagents like cyclopropyl halides and amines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-cyclopropoxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted picolinic acid compounds.
Scientific Research Applications
4-(Aminomethyl)-3-cyclopropoxypicolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-cyclopropoxypicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopropoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its antifibrinolytic properties and used in medical applications.
4-Aminobenzoic acid: An intermediate in the synthesis of folate and used in various biochemical applications.
Aminocaproic acid: Another antifibrinolytic agent with applications in medicine.
Uniqueness
4-(Aminomethyl)-3-cyclopropoxypicolinic acid stands out due to the presence of both the aminomethyl and cyclopropoxy groups, which confer unique chemical reactivity and biological activity. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-(aminomethyl)-3-cyclopropyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c11-5-6-3-4-12-8(10(13)14)9(6)15-7-1-2-7/h3-4,7H,1-2,5,11H2,(H,13,14) |
InChI Key |
MRNDCUYHJFPLCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2C(=O)O)CN |
Origin of Product |
United States |
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